Paclitaxel - 33069-62-4

Paclitaxel

Catalog Number: EVT-287591
CAS Number: 33069-62-4
Molecular Formula: C47H51NO14
Molecular Weight: 853.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paclitaxel is a naturally occurring diterpenoid compound first isolated from the bark of the Pacific Yew tree, Taxus brevifolia [, ]. It belongs to the taxane family of compounds, which are characterized by a complex, polycyclic structure. Paclitaxel plays a significant role in scientific research due to its unique mechanism of action, making it a valuable tool for studying cell biology and a potential therapeutic agent for various diseases.

Future Directions
  • Overcoming Drug Resistance: Identifying mechanisms of resistance to paclitaxel and developing strategies to circumvent them. This research focuses on identifying genetic markers associated with resistance, such as variations in genes related to drug metabolism or cellular transport [, ].
  • Optimizing Drug Delivery: Developing more effective and targeted drug delivery systems for paclitaxel. This area explores utilizing nanoparticles, polymer conjugates, and stimuli-responsive materials to enhance drug delivery to tumor cells and minimize systemic toxicity [, , ].
  • Exploring New Therapeutic Applications: Investigating paclitaxel's potential for treating other diseases beyond cancer. This includes evaluating its efficacy in conditions like Alzheimer's disease, rheumatoid arthritis, and parasitic infections, leveraging its unique mechanism of action to target specific biological pathways [].

Docetaxel

  • Compound Description: Docetaxel is another taxane drug, similar to Paclitaxel, that acts as a mitotic inhibitor by stabilizing microtubules. []

Vinorelbine

  • Compound Description: Vinorelbine is a chemotherapy drug that also disrupts microtubule function, but through a distinct mechanism compared to Paclitaxel. []
  • Relevance: While both Vinorelbine and Paclitaxel ultimately affect microtubule dynamics, Vinorelbine has a different binding site on tubulin. This difference can lead to synergistic effects when used in combination but also carries an increased risk of neurotoxic side effects. []

Carboplatin

  • Compound Description: Carboplatin is a platinum-based chemotherapy drug that disrupts DNA replication and repair. [, ]
  • Relevance: Carboplatin is frequently used in combination with Paclitaxel in treating various cancers, including lung and ovarian cancers. The combination often demonstrates enhanced efficacy compared to either drug alone. [, ]

Gemcitabine

  • Compound Description: Gemcitabine is an anti-metabolite chemotherapy drug that interferes with DNA synthesis. [, , ]
  • Relevance: Gemcitabine is a standard treatment option for pancreatic cancer. Clinical trials have demonstrated improved outcomes when Gemcitabine is combined with nab-Paclitaxel, highlighting a potential synergistic effect between these two drugs. [, , ]

5-Fluorouracil (5-FU)

  • Compound Description: 5-Fluorouracil is an antimetabolite chemotherapy drug that disrupts DNA and RNA synthesis. [, ]
  • Relevance: 5-Fluorouracil-based chemotherapy is commonly used in treating advanced gastric cancer. Studies suggest that nab-Paclitaxel might be a promising agent in combination with 5-FU for patients with 5-FU-resistant gastric cancer. []

Topotecan

  • Compound Description: Topotecan is a topoisomerase I inhibitor that interferes with DNA replication. []
  • Relevance: Topotecan demonstrates comparable activity to Paclitaxel in treating relapsed ovarian cancer, suggesting a degree of non-cross-resistance between the two drugs, making it a potential treatment option after Paclitaxel failure. []

BMS-754807

  • Compound Description: BMS-754807 is a small-molecule inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR). []
  • Relevance: Preclinical studies using pancreatic cancer models show that BMS-754807 enhances the antitumor activity of nab-Paclitaxel, suggesting a promising combination therapy for pancreatic cancer. []

β-elemene

  • Compound Description: β-elemene is a natural compound isolated from the Chinese medicinal herb Curcuma wenyujin, with anti-tumor properties. []
  • Relevance: Combined treatment with β-elemene and Paclitaxel exhibits synergistic anti-cancer effects against ovarian cancer cells by inhibiting growth, migration, and invasion, and inducing apoptosis. This combination might serve as a potential therapeutic strategy for ovarian cancer. []

Trichostatin A (TSA)

  • Compound Description: Trichostatin A is a histone deacetylase (HDAC) inhibitor. []
  • Relevance: Studies demonstrate a synergistic cytotoxicity effect when TSA is combined with Paclitaxel on lung cancer cell lines, suggesting a potential strategy for enhancing the efficacy of Paclitaxel in treating lung cancer. []

17-Allylamino-17-Demethoxygeldanamycin (17-AAG)

  • Compound Description: 17-AAG is an inhibitor of heat shock protein 90 (Hsp90). []
  • Relevance: 17-AAG exhibits synergy with Paclitaxel in vitro. Clinical trials exploring their combined use found a tolerable and safe dose for further investigation. []
Source

The primary source of paclitaxel is the Taxus species, particularly Taxus brevifolia. Historically, the extraction of paclitaxel from these trees required significant amounts of plant material; approximately 10,000 kg of yew needles yield only about 2 grams of paclitaxel. This inefficiency has led to extensive research into alternative production methods, including total synthesis and biosynthetic pathways involving genetically modified organisms .

Classification

Paclitaxel belongs to the class of compounds known as taxanes, which are characterized by their unique bicyclic structure. It is classified as an antineoplastic agent due to its ability to inhibit cancer cell growth by interfering with the mitotic spindle formation during cell division.

Synthesis Analysis

Methods

The synthesis of paclitaxel can be broadly categorized into three main approaches: extraction from natural sources, total synthesis, and semi-synthesis.

Technical Details

The total synthesis routes often involve multiple steps including cyclization, oxidation, and acylation reactions. For instance, one method involves forming key intermediates through reactions like dihydroxylation and enolate trapping sequences, which are critical for constructing the complex bicyclic structure characteristic of paclitaxel .

Molecular Structure Analysis

Structure

Paclitaxel has a complex molecular structure characterized by several rings and functional groups that contribute to its biological activity. Its chemical formula is C47H51N1O20C_{47}H_{51}N_{1}O_{20}, with a molecular weight of approximately 853.7 g/mol.

Data

The structural analysis reveals:

  • Bicyclic core: Composed of a taxane skeleton.
  • Functional groups: Includes multiple hydroxyl groups and an ester linkage that are crucial for its pharmacological activity.
  • Chiral centers: Paclitaxel has several stereocenters which complicate its synthesis and influence its biological activity.
Chemical Reactions Analysis

Reactions

Paclitaxel undergoes various chemical reactions that are essential for its synthesis and modification:

  • Esterification: Key in forming derivatives that may enhance solubility or bioavailability.
  • Oxidation: Often used in synthetic routes to introduce necessary functional groups.
  • Cyclization reactions: Critical for constructing the bicyclic structure necessary for activity.

Technical Details

In synthetic routes, reactions such as the Arbuzov reaction have been employed to create intermediates that lead to paclitaxel derivatives . The complexity of these reactions often requires careful control of conditions such as temperature and pressure to maximize yield and minimize by-products.

Mechanism of Action

Process

Paclitaxel exerts its anticancer effects primarily through the stabilization of microtubules. This stabilization prevents depolymerization during mitosis, effectively halting cell division and triggering apoptosis in cancer cells.

Data

Research indicates that paclitaxel binds preferentially to the beta-tubulin subunit within microtubules, leading to enhanced polymerization and formation of abnormal microtubule structures that disrupt normal cellular processes . This mechanism is particularly effective against rapidly dividing cells typical in many cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Paclitaxel is typically a white to off-white powder.
  • Solubility: It has low solubility in water but is soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Melting Point: Approximately 216–218 °C.

Chemical Properties

  • Stability: Paclitaxel is sensitive to light and heat; degradation can occur under inappropriate storage conditions.
  • pH Sensitivity: The compound's stability can be affected by pH levels; it is generally more stable in acidic conditions compared to alkaline ones.
Applications

Scientific Uses

Paclitaxel is primarily used in oncology as a chemotherapeutic agent. Its applications include:

  • Treatment of breast cancer.
  • Treatment of ovarian cancer.
  • Treatment of non-small cell lung cancer.
  • Research into its effects on other types of malignancies.

Furthermore, ongoing research explores its potential use in combination therapies and novel delivery methods such as liposomal formulations that enhance bioavailability and reduce side effects .

Historical Context and Discovery of Paclitaxel

Ethnobotanical Origins and Early Isolation from Taxus brevifolia

The Pacific yew (Taxus brevifolia), a slow-growing conifer native to the old-growth forests of the Pacific Northwest, harbored medicinal secrets long before modern science recognized its significance. Indigenous communities historically utilized various Taxus species for diverse purposes, including spear-making and traditional remedies, though documentation of specific anticancer uses remains limited within ethnobotanical records [1]. This unassuming evergreen would ultimately yield one of oncology's most transformative drugs.

The discovery journey began in 1962 when botanist Arthur Barclay collected bark samples from Pacific yew trees in Washington's Gifford Pinchot National Forest as part of the National Cancer Institute (NCI)-USDA plant screening program [1] [4]. This ambitious initiative systematically evaluated approximately 30,000 plant extracts for cytotoxic activity against cancer cells [4]. Barclay's samples were processed into crude extracts and tested on human oral epidermoid carcinoma cells, revealing remarkable cell-killing properties [1].

The pivotal breakthrough came in 1964 when Dr. Monroe Wall and Dr. Mansukh Wani at the Research Triangle Institute successfully isolated the active compound [1]. The isolation proved exceptionally challenging due to paclitaxel's structural complexity and low concentration (0.01-0.05% dry weight in bark) [9]. After years of meticulous work, they published the compound's novel diterpenoid structure in 1971, naming it "taxol" – combining "taxus" (the genus) with the chemical suffix "-ol" denoting its alcohol functionality [1] [4]. This complex structure features a tetracyclic core with a signature oxetane ring and ester side chains that would later prove essential to its mechanism of action [9].

Table 1: Key Researchers in Paclitaxel's Discovery

ResearcherInstitutionContributionYear
Arthur BarclayUSDACollected initial Pacific yew bark samples1962
Monroe Wall & Mansukh WaniResearch Triangle InstituteIsolated and characterized paclitaxel structure1964-1971
Susan Band HorwitzAlbert Einstein College of MedicineElucidated microtubule-stabilizing mechanism1979
NCI Clinical TeamsMultiple centersDemonstrated efficacy in refractory ovarian cancer1987-1989

Evolution of Paclitaxel from Natural Product to Clinical Chemotherapeutic Agent

Paclitaxel's journey from laboratory curiosity to clinical powerhouse faced formidable obstacles. Initial supply chain limitations threatened to derail development entirely – producing just 1kg of pure paclitaxel required approximately 8 mature yew trees (yielding 3,000kg of bark), raising ecological concerns about species conservation [9] [10]. This scarcity severely restricted early clinical evaluation until 1977 when NCI confirmed significant antitumor activity in mouse models against melanoma B16, LX-1 lung, MX-1 mammary, and CX-1 colon tumors [1] [4].

The mechanistic breakthrough came in 1979 when Dr. Susan Band Horwitz, funded by an NCI grant, discovered paclitaxel's unprecedented mechanism: unlike vinca alkaloids that prevent microtubule assembly, paclitaxel hyperstabilizes microtubules by binding β-tubulin, arresting cell division at the G2/M phase and triggering apoptosis [1] [4]. This novel action against rapidly dividing cancer cells generated tremendous excitement, particularly as it suggested activity against tumors resistant to conventional therapies.

Clinical development accelerated after dramatic responses were observed in cisplatin-resistant ovarian cancer patients during Phase I trials at Johns Hopkins (1987) [4]. The landmark Phase II trial led by Dr. William McGuire in 1989 demonstrated a remarkable 30% response rate in advanced ovarian cancer patients who had exhausted conventional therapies [4]. These findings catalyzed FDA approval for refractory ovarian cancer in December 1992, followed by approval for metastatic breast cancer in 1994 [4] [10].

The supply crisis was resolved through two parallel innovations:

  • Semi-synthesis: French scientist Pierre Potier developed a method converting 10-deacetylbaccatin III (10-DAB) from renewable European yew (Taxus baccata) needles into paclitaxel [9] [10]
  • Plant cell fermentation: Phyton Biotech pioneered industrial-scale production using Taxus cell suspension cultures [10]

Table 2: Key Milestones in Paclitaxel's Clinical Translation

MilestoneYearSignificance
Structural characterization1971Defined novel diterpenoid structure enabling synthesis studies
Microtubule stabilization mechanism identified1979Revealed unique anticancer target overcoming resistance
First human clinical trials1983Established safety profile and dosing parameters
Confirmed efficacy in refractory ovarian cancer1988Demonstrated clinical potential for resistant cancers
FDA approval (ovarian cancer)1992First commercial authorization
FDA approval (breast cancer)1994Expanded clinical utility
Semisynthetic production scale-upMid-1990sResolved ecological supply constraints

Controversies in Early Commercialization and Intellectual Property Challenges

Paclitaxel's commercialization became emblematic of tensions between public research investment and private profit motives. In January 1991, the National Institutes of Health (NIH) signed a Cooperative Research and Development Agreement (CRADA) with Bristol-Myers Squibb (BMS), granting the company exclusive rights to all NIH-funded paclitaxel research data and the "Taxol" trademark in exchange for supplying 17kg of the drug and commercializing it [5] [8]. This agreement proved immediately controversial for several reasons:

  • Revolving door concerns: Key NCI official Dr. Robert Wittes left to join BMS in 1988, then returned to NCI in 1990 after the CRADA negotiations [5]
  • Pricing disputes: BMS set the wholesale price at $4.87/mg ($20,000-$30,000 per course) despite production costs estimated at $0.25/mg through government contractors [5]
  • Patent strategies: BMS secured method-of-use patents (US Patent 5,496,846) covering 96-hour infusion protocols despite prior public sector clinical research [5]

The pricing strategy drew scathing criticism from patient advocates and policymakers. Michigan Attorney General Frank Kelley captured public sentiment: "I find it particularly distasteful that Bristol is illegally profiting from a drug which only exists because taxpayers paid for its development" [8]. By 2002, twenty-nine U.S. states had filed lawsuits alleging antitrust violations and patent misuse [8].

Simultaneously, supply chain innovations triggered intellectual property battles:

  • Hauser Chemical transitioned from NCI contractor to exclusive BMS supplier before signing a competing agreement with American Home Products in 1994 [5]
  • Australian company Faulding launched generic paclitaxel (NaPro) in 1995, challenging BMS's market dominance [5]
  • Plant cell fermentation technology developed by Phyton Biotech provided an alternative production method not covered by BMS patents [10]

These controversies highlighted fundamental tensions in drug development economics. As one analyst noted: "The system is rigged to allow big pharmaceutical firms to keep competition off the market with large teams of lawyers" [8]. The paclitaxel case ultimately fueled policy debates about reforming drug exclusivity models, including proposals to start patent protection from FDA approval rather than discovery [8].

Table 3: Alternative Production Methods Addressing Supply Challenges

Production MethodStarting MaterialYield AdvantageSustainability Impact
Direct bark extractionPacific yew bark0.01-0.05% yieldDestructive; threatened old-growth forests
Semi-synthesis10-DAB from yew needles10x higher precursor yieldRenewable (needle harvesting non-lethal)
Plant cell fermentationTaxus cell linesScalable bioreactor productionEliminates agricultural constraints
Total synthesisPetrochemical precursorsUnlimited theoretical supply25+ step process commercially impractical

Properties

CAS Number

33069-62-4

Product Name

Paclitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO14

Molecular Weight

853.9 g/mol

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1

InChI Key

RCINICONZNJXQF-MZXODVADSA-N

SMILES

O=C1[C@H](OC(C)=O)C(C2(C)C)=C(C)[C@@H](OC([C@H](O)[C@@H](NC(C3=CC=CC=C3)=O)C4=CC=CC=C4)=O)C[C@@]2(O)[C@@H](OC(C5=CC=CC=C5)=O)[C@@]6([H])[C@@]1(C)[C@@H](O)C[C@@]7([H])OC[C@]76OC(C)=O

Solubility

Insoluble
Insoluble in water
5.56e-03 g/L

Synonyms

7 epi Taxol
7-epi-Taxol
Anzatax
Bris Taxol
NSC 125973
NSC-125973
NSC125973
Onxol
Paclitaxel
Paclitaxel, (4 alpha)-Isomer
Paxene
Praxel
Taxol
Taxol A
Taxol, Bris

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.